(3-Bromophenyl)dimethylphosphine oxide
Description
Properties
IUPAC Name |
1-bromo-3-dimethylphosphorylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVCDNNDYJHWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-84-7 | |
| Record name | 1-bromo-3-(dimethylphosphoryl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)dimethylphosphine oxide typically involves the reaction of a brominated phenyl compound with a dimethylphosphine oxide precursor. One common method includes the use of a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar. The reaction mixture is charged with boronic ester and bromophenyldialkylphosphine oxide under an inert atmosphere, such as argon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phosphine oxide group can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylphosphine oxides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromophenyl)dimethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which (3-Bromophenyl)dimethylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bromine atom and phosphine oxide group provide sites for interaction with various molecular targets, facilitating reactions and influencing pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aryl Dimethylphosphine Oxides
The bromine substituent in (3-Bromophenyl)dimethylphosphine oxide distinguishes it from non-halogenated analogs like phenyl dimethylphosphine oxide (C₈H₁₁OP, MW 154.14 g/mol). Key comparisons include:
- This aligns with studies showing that electron-deficient aryl groups enhance the Lewis acidity of phosphine oxides .
- Molecular Weight and Solubility : The bromine atom increases molecular weight (calculated MW ≈ 232.87 g/mol for the target compound vs. 154.14 g/mol for phenyl dimethylphosphine oxide), which may reduce solubility in polar solvents.
- Reactivity: Brominated aryl phosphine oxides are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a leaving group. Non-halogenated analogs lack this utility.
Phosphine Oxides in Medicinal Chemistry
The dimethylphosphine oxide group in drugs like brigatinib (used in ALK-positive cancer treatment) acts as a hydrogen-bond acceptor, improving pharmacokinetic properties compared to sulfones or amides .
Arsenine Oxides
Arsenine oxides (e.g., dimethylarsine oxide, C₂H₇AsO, MW 137.99 g/mol) share structural similarities with phosphine oxides but exhibit higher basicity and greater susceptibility to reduction. For example, dimethylarsine oxide’s pKa is ~4–5, compared to ~1–2 for phosphine oxides, making it more reactive in protonation reactions . This difference highlights the tunability of Group 15 oxides for specific applications.
Structural Analogs with Heterocyclic Substitutents
The compound [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine oxide (C₁₄H₁₂BrClN₅OP, MW 412.61 g/mol, –3) demonstrates how heterocyclic substituents alter properties:
- Applications : Such derivatives are often explored in kinase inhibition studies, though the discontinued status of this analog () suggests challenges in stability or synthesis.
Data Tables
Table 1: Comparative Properties of Selected Phosphine Oxides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| This compound | C₈H₁₀BrOP | 232.87 (calculated) | 3-Bromophenyl | Enhanced Lewis acidity, bromine reactivity |
| Phenyl dimethylphosphine oxide | C₈H₁₁OP | 154.14 | Phenyl | Lower acidity, higher solubility |
| Brigatinib’s phosphine oxide moiety | C₈H₁₀N₇O₂P | 287.20 (fragment) | Heterocyclic | H-bond acceptor, medicinal application |
| Dimethylarsine oxide | C₂H₇AsO | 137.99 | N/A | Higher basicity, redox sensitivity |
Notes
- Medicinal Potential: The bromine atom may offer dual utility in reactivity and target engagement, but toxicity profiles require further study.
- Redox Stability : Unlike arsenine oxides, phosphine oxides like the target compound are less prone to reduction, enhancing their applicability in oxidative environments .
Biological Activity
(3-Bromophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C₈H₁₀BrOP. It features a phosphorus atom bonded to two methyl groups and an oxygen atom, along with a bromine atom on the aromatic ring. This compound has garnered attention due to its unique chemical properties and potential biological activities.
- Molecular Weight : Approximately 233.04 g/mol
- Solubility : Moderately soluble in organic solvents
- Functional Groups : Contains a bromophenyl moiety and a dimethylphosphine oxide functional group
The presence of the bromine atom enhances its reactivity, making it a useful intermediate in various synthetic applications.
Toxicity and Safety
This compound is classified as toxic, with harmful effects upon ingestion or skin contact. Safety data sheets recommend handling it with care to avoid exposure, highlighting its potential risks in laboratory settings.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound may influence pharmacokinetics and drug-drug interactions in therapeutic contexts.
The mechanism by which this compound inhibits cytochrome P450 enzymes involves interactions at the active site of the enzyme, potentially altering its conformation and reducing its activity. This interaction can lead to significant changes in the metabolism of co-administered drugs, raising concerns about toxicity and efficacy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₈H₁₀BrOP | Brominated phenyl group |
| (4-Bromophenyl)dimethylphosphine oxide | C₈H₁₀BrOP | Bromination at para position |
| (Phenyl)dimethylphosphine oxide | C₈H₁₁OP | No halogen substituent |
| (3-Chlorophenyl)dimethylphosphine oxide | C₈H₁₀ClOP | Chlorinated phenyl group |
This comparison highlights how the position and type of halogen substitution can influence both chemical reactivity and biological activity.
Case Study 1: Interaction with Cytochrome P450
A study focused on the interaction of this compound with CYP1A2 revealed that the compound significantly inhibited enzyme activity in vitro. This inhibition was quantified using IC50 values, indicating that lower concentrations of the compound could effectively reduce enzyme function. Such findings underscore the compound's potential role in modifying drug metabolism pathways.
Case Study 2: Synthesis and Biological Evaluation
Another research effort synthesized this compound as part of a broader investigation into organophosphorus compounds' biological activities. The study evaluated various derivatives for their inhibitory effects on cytochrome P450 enzymes, finding that modifications to the bromophenyl moiety could enhance or diminish inhibitory potency. This research contributes to understanding how structural variations affect biological outcomes .
Q & A
Q. What are the common synthetic routes for (3-bromophenyl)dimethylphosphine oxide, and how are reaction conditions optimized?
The primary synthetic method involves palladium-catalyzed cross-coupling reactions. For example, bromopyridine derivatives react with dimethylphosphine oxide using catalysts like Pd(OAc)₂ or Pd₂(dba)₃, ligands such as Xantphos or dppf, and bases like Na₂CO₃ or K₂CO₃ in solvents such as THF/toluene/water mixtures. Yields (up to 99%) depend on ligand choice, solvent system, and temperature (e.g., reflux or microwave-assisted heating) .
Q. How does the dimethylphosphine oxide moiety influence biological activity in drug design?
In brigatinib, a tyrosine kinase inhibitor, the dimethylphosphine oxide group enhances hydrogen-bond acceptor capacity, improving target binding selectivity and pharmacokinetic stability. Unlike redox-active groups (e.g., carbonyls), it avoids undesired metabolic interactions, contributing to high solubility and permeability (Biopharmaceutics Classification System class 1) .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₈H₉BrOP
- Molecular weight : 217.03 g/mol
- Structure : A bromophenyl group linked to a dimethylphosphine oxide moiety.
- Hydrogen-bond acceptor capacity : Critical for molecular interactions in catalysis or drug design .
Advanced Research Questions
Q. How can reaction parameters be optimized for high-yield synthesis of this compound derivatives?
Key parameters include:
- Catalyst-ligand systems : Pd₂(dba)₃/Xantphos for electron-deficient substrates; Pd(OAc)₂/dppf for chloropyridines.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides.
- Temperature : Microwave-assisted heating reduces reaction time (e.g., 160–180°C for 10 minutes) .
Q. What advanced analytical techniques validate the structure and purity of this compound?
Q. What mechanistic insights explain the catalytic cycle in cross-coupling reactions involving this compound?
The Pd-catalyzed mechanism involves:
Oxidative addition : Pd(0) inserts into the C–Br bond of the aryl halide.
Ligand exchange : Dimethylphosphine oxide coordinates to Pd(II).
Reductive elimination : Forms the C–P bond, regenerating Pd(0).
Ligands like Xantphos stabilize intermediates, reducing side reactions .
Q. How should researchers address contradictions in reported yields or reaction outcomes?
Q. What stability considerations are critical for handling this compound under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
